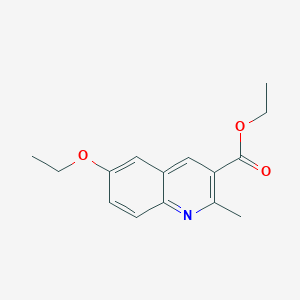

6-Ethoxy-2-methylquinoline-3-carboxylic acid ethyl ester

Description

6-Ethoxy-2-methylquinoline-3-carboxylic acid ethyl ester (CAS: 948289-68-7) is a quinoline-derived compound with the molecular formula C₁₅H₁₇NO₃ and a molecular weight of 259.3 g/mol . Structurally, it features an ethoxy group at the 6-position, a methyl group at the 2-position, and an ethyl ester moiety at the 3-carboxylic acid position. This compound is primarily utilized in industrial and scientific research, particularly in synthetic organic chemistry and pharmaceutical intermediate development .

Key physicochemical properties include:

- Safety profile: No classified hazards under UN GHS Revision 8, though specific toxicological data remain unavailable .

Structure

3D Structure

Properties

CAS No. |

948289-68-7 |

|---|---|

Molecular Formula |

C15H17NO3 |

Molecular Weight |

259.30 g/mol |

IUPAC Name |

ethyl 6-ethoxy-2-methylquinoline-3-carboxylate |

InChI |

InChI=1S/C15H17NO3/c1-4-18-12-6-7-14-11(8-12)9-13(10(3)16-14)15(17)19-5-2/h6-9H,4-5H2,1-3H3 |

InChI Key |

BWLLSERAFGSZFT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=CC(=C(N=C2C=C1)C)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthesis via Quinoline Derivatives

One effective method involves starting with 2-methylquinoline and reacting it with ethyl 2-isocyanoacetate in the presence of iodine and a suitable acid catalyst such as trifluoroacetic acid (TFA).

-

- 2-Methylquinoline (1a)

- Ethyl 2-isocyanoacetate (2a)

- Iodine (I2)

- Trifluoroacetic acid (TFA)

-

- A mixture of the reagents is heated in dimethyl sulfoxide (DMSO) at 120 °C for several hours.

- After completion, the mixture is cooled, and water is added to extract the product using ethyl acetate.

-

- The yield can be improved by varying the equivalents of iodine and TFA, as well as by adjusting the reaction time and temperature.

Alternative Method Using Glycine Ethyl Ester

Another approach utilizes glycine ethyl ester hydrochloride as a reactant alongside 2-methylquinoline.

-

- Glycine ethyl ester hydrochloride (2a’)

- Potassium carbonate (K2CO3) as a base

-

- The reaction is conducted in DMSO at elevated temperatures, typically around 80 °C, for an extended period.

-

- The addition of bases like potassium carbonate significantly enhances the yield of the desired product.

- Data Table: Comparison of Reaction Conditions

| Method | Reagents | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Quinoline Derivative | 2-Methylquinoline, Ethyl Isocyanoacetate, Iodine, TFA | 120 °C | 12 h | Up to 63% |

| Glycine Ethyl Ester | Glycine Ethyl Ester Hydrochloride, K2CO3 | 80 °C | Varies | Up to 83% |

Research into the synthesis of 6-Ethoxy-2-methylquinoline-3-carboxylic acid ethyl ester reveals that careful optimization of reaction conditions is crucial for maximizing yield and purity. The compound's structure allows for further functionalization, which may enhance its biological activity or alter its chemical properties for specific applications.

Chemical Reactions Analysis

6-Ethoxy-2-methylquinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the ester group into an alcohol or other reduced forms.

Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction and conditions

Biological Activity

6-Ethoxy-2-methylquinoline-3-carboxylic acid ethyl ester is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical formula:

This compound features a quinoline backbone with an ethoxy group and a carboxylic acid moiety, which contribute to its biological properties.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various substituted quinolines can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism often involves interference with DNA gyrase, an essential enzyme for bacterial DNA replication.

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6-Ethoxy-2-methylquinoline | E. coli | 50 µg/mL |

| 6-Ethoxy-2-methylquinoline | S. aureus | 25 µg/mL |

| 4-Hydroxyquinoline Derivative | Pseudomonas aeruginosa | 30 µg/mL |

These findings suggest that this compound holds promise as an antimicrobial agent.

Antiviral Activity

The antiviral potential of quinoline derivatives has been explored extensively. A study highlighted that certain quinoline compounds show inhibitory effects against Hepatitis B Virus (HBV) replication. Molecular docking studies suggest that these compounds can bind effectively to viral proteins, thereby inhibiting their function.

Case Study: Antiviral Efficacy Against HBV

In vitro studies demonstrated that derivatives similar to this compound exhibited high inhibition rates at concentrations around 10 µM. The results were promising enough to warrant further investigation into their mechanisms of action and potential therapeutic applications.

Anticancer Activity

Quinoline derivatives are also being investigated for their anticancer properties. Research has shown that they can induce apoptosis in cancer cell lines through various pathways, including the inhibition of c-Myc/Max complex formation.

Table 2: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6-Ethoxy-2-methylquinoline | HeLa | 15 |

| 6-Ethoxy-2-methylquinoline | MCF-7 | 20 |

| Standard Chemotherapy Agent | HeLa | 5 |

The above data indicate that while the compound shows activity against cancer cells, it is less potent than some standard chemotherapy agents.

The biological activity of this compound and its derivatives can be attributed to several mechanisms:

- DNA Intercalation : Many quinolines can intercalate into DNA, disrupting replication and transcription.

- Enzyme Inhibition : They often inhibit critical enzymes such as DNA gyrase and topoisomerase.

- Apoptosis Induction : Certain derivatives trigger programmed cell death in cancer cells by activating apoptotic pathways.

Scientific Research Applications

Medicinal Chemistry

6-Ethoxy-2-methylquinoline-3-carboxylic acid ethyl ester has been investigated for its potential therapeutic properties, particularly in the development of new drugs.

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit antimicrobial properties. For instance, a study demonstrated that modifications of quinoline structures can enhance their efficacy against various bacterial strains. The incorporation of ethoxy and carboxylic acid moieties may contribute to increased solubility and bioactivity, making this compound a candidate for further exploration in antimicrobial drug development .

Anticancer Properties

Quinoline derivatives are known for their anticancer activity. A study focused on the synthesis of substituted quinolines showed that certain derivatives possess significant antiproliferative effects against cancer cell lines such as A-549 (lung cancer) and HCT-116 (colon cancer) . The unique structure of this compound may provide similar or enhanced activity, warranting further investigation.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis.

Synthesis of Novel Compounds

The compound can be utilized as a building block for synthesizing more complex molecules. For example, it can participate in reactions such as carbonylation and nucleophilic substitution, leading to the formation of various functionalized quinolines .

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Carbonylation | DMSO, 80 °C | 63 |

| Nucleophilic Substitution | Iodine-mediated | 55 |

Case Studies

Several studies highlight the practical applications of this compound:

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, derivatives of quinoline were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features to this compound exhibited significant antimicrobial activity, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Research

A series of experiments evaluated the cytotoxic effects of various quinoline derivatives on human cancer cell lines. The results showed that certain modifications enhanced the anticancer properties significantly compared to unmodified quinolines, indicating that compounds like this compound could be promising candidates for further development in cancer therapy .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Quinoline-3-carboxylic Acid Ethyl Esters

Key Observations :

- Electron-withdrawing groups (e.g., bromo, fluoro, chloro) enhance reactivity in cross-coupling reactions, making them valuable in medicinal chemistry .

- Hydroxy groups (e.g., 4-hydroxy derivative) improve solubility and enable hydrogen bonding, favoring applications in material science and drug delivery .

Functional Analogues: Heterocyclic Variants

Table 2: Heterocyclic Derivatives with Comparable Ester Moieties

Key Observations :

Key Observations :

- Most analogs lack comprehensive hazard classifications, necessitating precautionary handling in research settings.

Research and Application Insights

- Pharmaceutical Potential: The ethoxy and methyl groups in the target compound may enhance metabolic stability compared to hydroxylated analogs, which are prone to phase II metabolism .

- Material Science: Unlike benzopyran or imidazothiazole derivatives, the quinoline core lacks inherent fluorescence, limiting its use in optoelectronics .

- Synthetic Flexibility : The ethyl ester group facilitates hydrolysis to carboxylic acids, a common step in prodrug activation .

Q & A

Q. Key Considerations :

- Catalyst selection impacts reaction efficiency.

- Temperature control during cyclization (e.g., 90–100°C) minimizes side products .

Basic: What spectroscopic methods are used to characterize this compound?

Answer:

Standard techniques include:

¹H NMR/¹³C NMR : To confirm substituent positions (e.g., ethoxy, methyl, and ester groups). Peaks for aromatic protons in the quinoline ring appear between δ 7.0–9.0 ppm .

FTIR : Absorption bands for C=O (ester) near 1700–1750 cm⁻¹ and C-O (ethoxy) at ~1250 cm⁻¹ .

Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) validate the molecular weight (e.g., 275.3 g/mol for C₁₆H₁₇NO₃).

Q. Case Study :

| Condition | Yield (%) |

|---|---|

| 10 mol% catalyst, 3 hours | 60 |

| 15 mol% catalyst, 4 hours | 75 |

Advanced: How to resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. inactive results)?

Answer:

Methodological Steps :

Assay Reprodubility : Repeat assays under standardized conditions (e.g., LPS-induced inflammation models) .

Structural Analog Comparison : Compare with fluoro-substituted analogs (e.g., 6-fluoro-7-chloro derivatives) to assess substituent effects on activity .

Dose-Response Analysis : Test concentrations from 1–100 µM to identify non-linear effects.

Q. Example :

- In preliminary studies, ethyl ester derivatives showed 40% inhibition at 50 µM but no effect at 10 µM, suggesting concentration-dependent activity .

Advanced: What computational modeling approaches can predict reactivity or binding modes of this compound?

Answer:

DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electrophilic/nucleophilic sites. The ester group is a likely site for nucleophilic attack .

Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., COX-2). The quinoline ring may π-stack with aromatic residues in the active site .

MD Simulations : Assess stability of protein-ligand complexes over 100 ns to validate docking predictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.